

Application Notes: 3-Bromo-6-fluorochromone as a Versatile Synthetic Building Block

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Compound of Interest

Compound Name: 3-Bromo-6-fluorochromone

Cat. No.: B063600

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Introduction

3-Bromo-6-fluorochromone is a key heterocyclic intermediate in the fields of medicinal chemistry, drug development, and materials science.[1] The chromone (1-benzopyran-4-one) scaffold is a privileged structure found in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2][3][4][5] The strategic placement of a fluorine atom at the C-6 position and a bromine atom at the C-3 position enhances the molecule's utility. The fluorine atom can improve metabolic stability and binding affinity, while the bromine atom serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. This allows for the precise and efficient introduction of diverse molecular fragments, making **3-bromo-6-fluorochromone** an attractive starting material for constructing complex molecules and compound libraries.[1]

Key Applications

- **Pharmaceutical Development:** Serves as a crucial intermediate for synthesizing bioactive molecules, particularly in the development of novel anti-inflammatory and anticancer agents. [1] Derivatives have been investigated for their potential as inhibitors of enzymes like aldehyde oxidase and insulin-degrading enzyme (IDE).[6]
- **Agrochemicals:** The chromone core is a component of some pesticides, and derivatives can be screened for insecticidal activity.[3]

- **Materials Science:** The fluorescent properties of the chromone nucleus make it suitable for developing fluorescent probes for biological imaging and for creating advanced materials like organic light-emitting diodes (OLEDs).^[1]

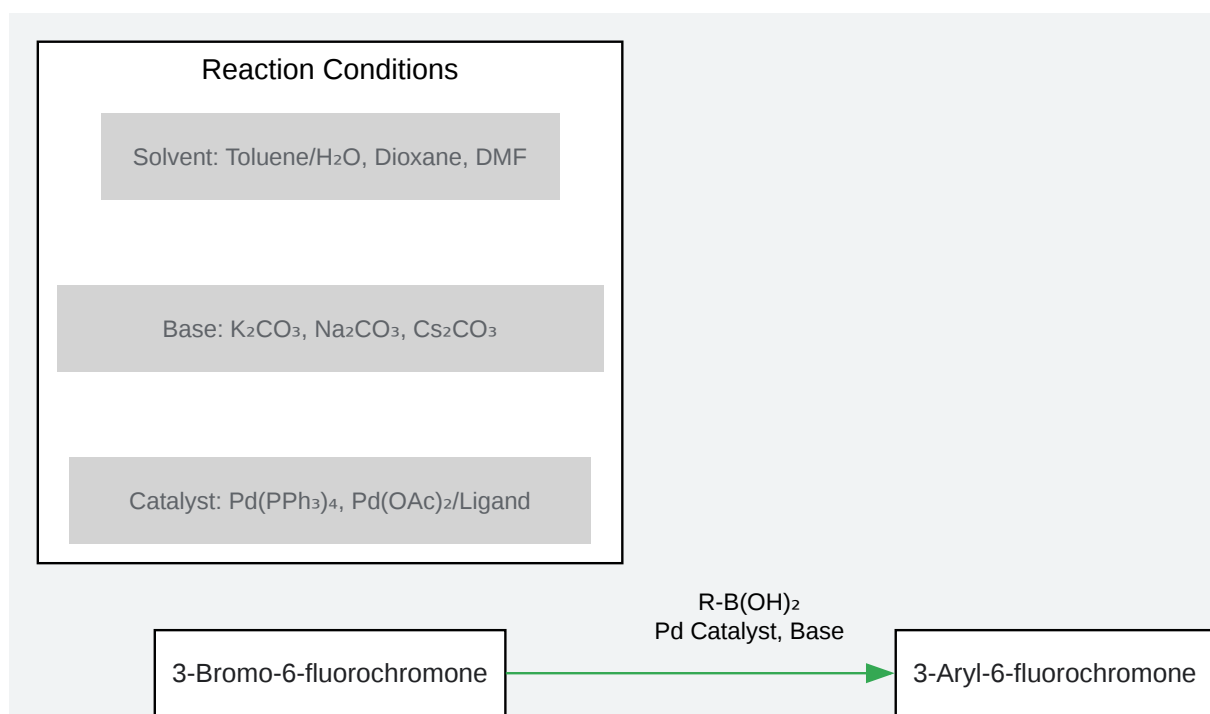
Core Synthetic Transformations

The bromine atom at the C-3 position is particularly susceptible to palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The primary transformations include the Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and the Heck reaction.

Suzuki-Miyaura Coupling: Synthesis of 3-Aryl/Vinyl-6-fluorochromones

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling the bromo-chromone with various aryl or vinyl boronic acids or their esters.^[7] This reaction is fundamental for synthesizing biaryl structures, which are common motifs in pharmacologically active compounds.^[8] The reactivity of the C-Br bond allows for selective coupling.^[9]

General Reaction Scheme:



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Caption: Suzuki-Miyaura C-C bond formation.

Generalized Experimental Protocol: Suzuki-Miyaura Coupling

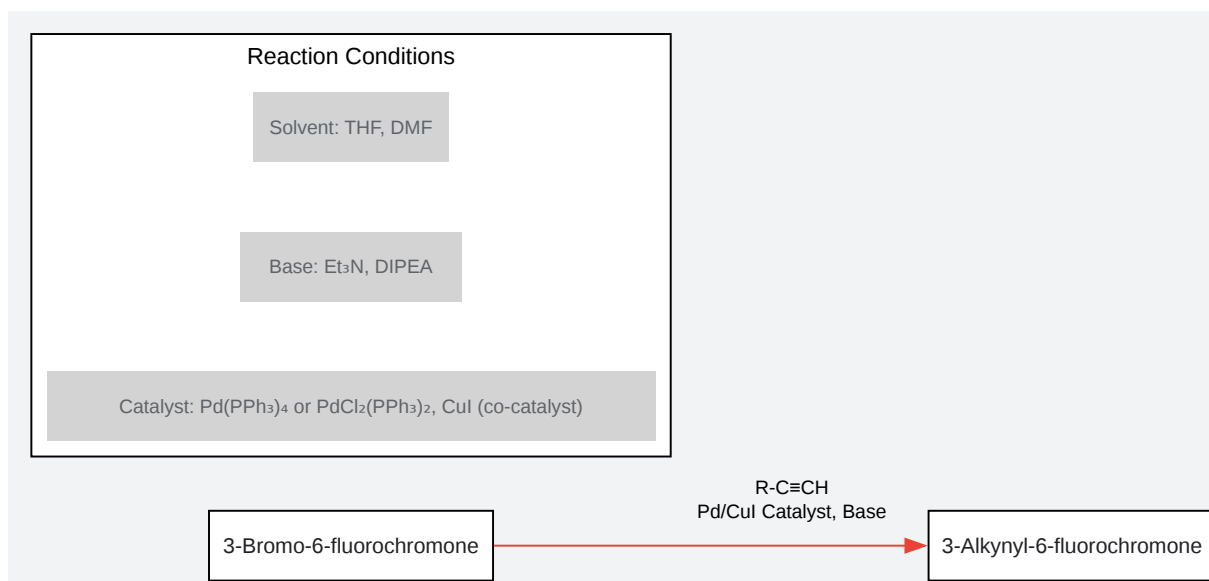
- **Setup:** To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add **3-bromo-6-fluorochromone** (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (2.0-3.0 equiv.).
- **Solvent Addition:** Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Toluene/H₂O 4:1 or Dioxane/H₂O 4:1).
- **Catalyst Addition:** Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 equiv.).
- **Reaction:** Heat the mixture with stirring at a temperature ranging from 80°C to 110°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 4 to 24 hours.

- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 3-aryl-6-fluorochromone.

Sonogashira Coupling: Synthesis of 3-Alkynyl-6-fluorochromones

The Sonogashira coupling enables the formation of a $\text{C}(\text{sp}^2)\text{-C}(\text{sp})$ bond between **3-bromo-6-fluorochromone** and a terminal alkyne.[10] This reaction is invaluable for introducing alkynyl moieties, which are precursors to many complex structures and are themselves found in various bioactive molecules.[11] The reaction is typically co-catalyzed by palladium and copper(I) salts.[11][12]

General Reaction Scheme:



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Caption: Sonogashira C-C bond formation.

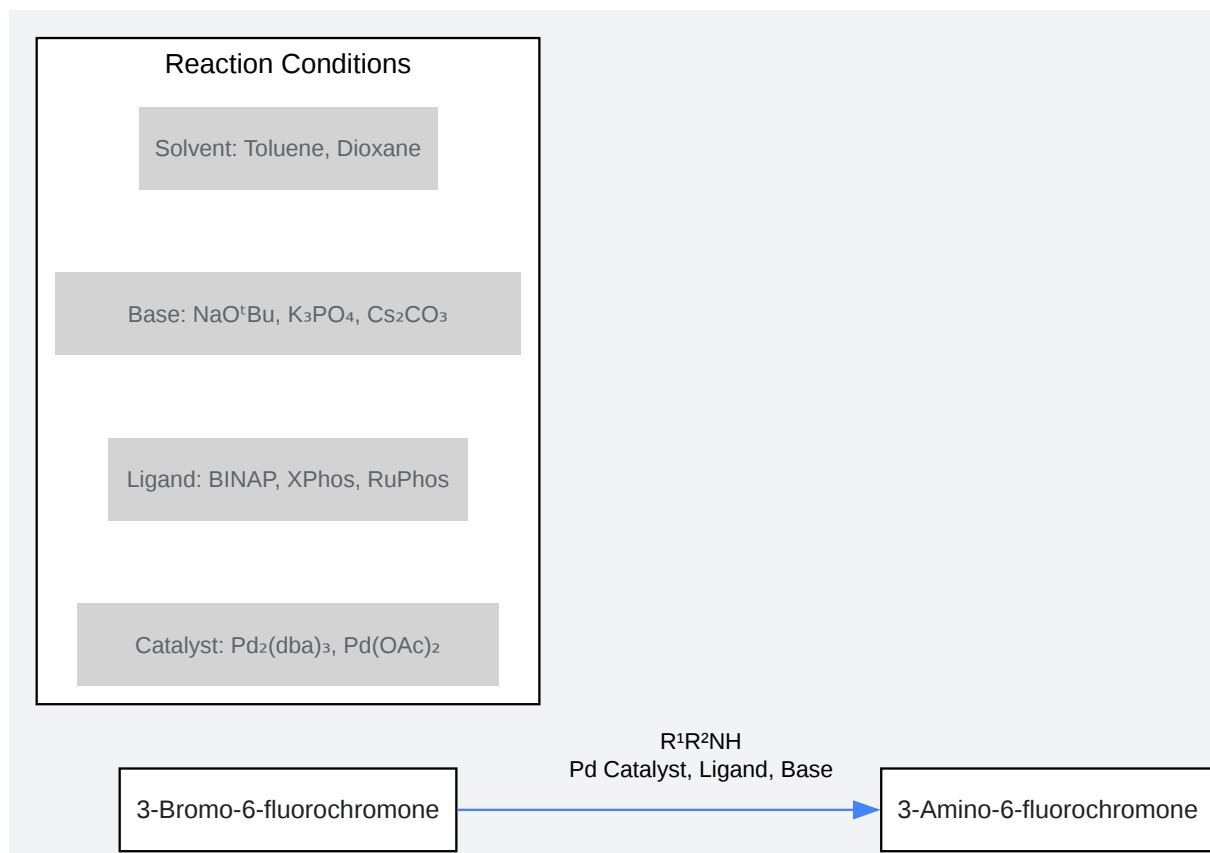
Generalized Experimental Protocol: Sonogashira Coupling

- Setup: In a dry Schlenk flask under an inert atmosphere, dissolve **3-bromo-6-fluorochromone** (1.0 equiv.) in a suitable anhydrous solvent like THF or DMF.
- Reagent Addition: Add the terminal alkyne (1.1-1.5 equiv.), a palladium catalyst such as $\text{PdCl}_2(\text{PPh}_3)_2$ (0.02-0.05 equiv.), and a copper(I) co-catalyst like CuI (0.05-0.10 equiv.).
- Base Addition: Add an amine base, such as triethylamine (Et_3N) or diisopropylethylamine (DIPEA), which often serves as both the base and part of the solvent system.
- Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 60°C until the starting material is consumed (monitored by TLC).
- Work-up: After completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent. Remove the solvent under reduced pressure.
- Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with aqueous ammonium chloride (NH_4Cl) solution and brine. Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate. Purify the product via silica gel column chromatography.

Buchwald-Hartwig Amination: Synthesis of 3-Amino-6-fluorochromones

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.^{[13][14]} This method allows for the coupling of **3-bromo-6-fluorochromone** with a wide variety of primary and secondary amines, providing access to 3-aminochromone derivatives, an important class of compounds in medicinal chemistry.^[15]

General Reaction Scheme:



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Caption: Buchwald-Hartwig C-N bond formation.

Generalized Experimental Protocol: Buchwald-Hartwig Amination

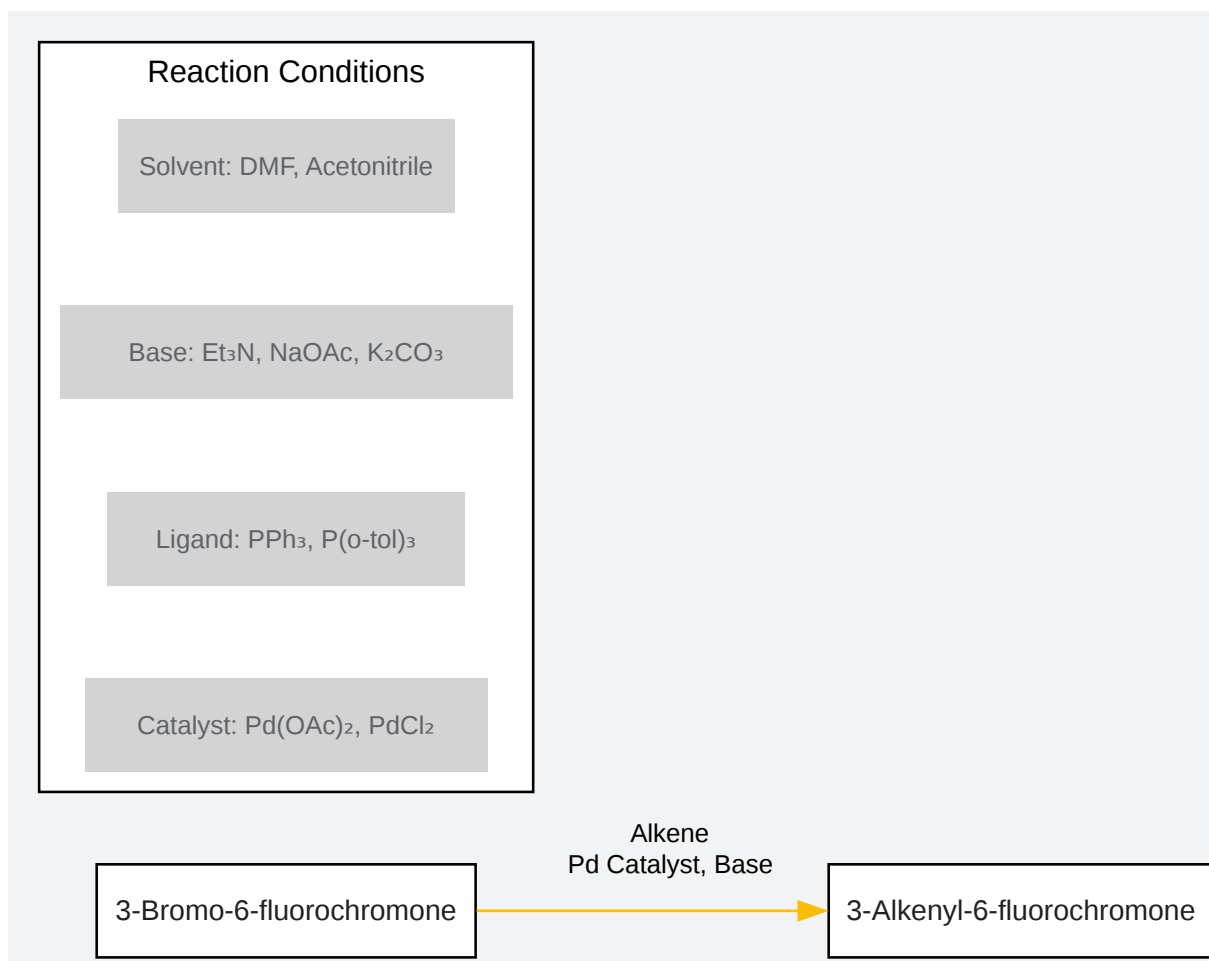
- **Setup:** In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.02 equiv.), a suitable phosphine ligand (e.g., BINAP, 0.02-0.04 equiv.), and a strong base (e.g., sodium tert-butoxide, 1.4 equiv.).
- **Reagent Addition:** Add **3-bromo-6-fluorochromone** (1.0 equiv.) and the desired amine (1.2 equiv.) to the tube.
- **Solvent Addition:** Add an anhydrous, degassed solvent such as toluene or dioxane.

- Reaction: Seal the tube and heat the mixture with vigorous stirring at 80-110°C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
- Work-up: After cooling to room temperature, dilute the mixture with diethyl ether or ethyl acetate and filter through Celite.
- Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel to obtain the 3-amino-6-fluorochromone product.
[16]

Heck Reaction: Synthesis of 3-Alkenyl-6-fluorochromones

The Heck reaction facilitates the coupling of **3-bromo-6-fluorochromone** with an alkene to form a new C-C bond, yielding 3-alkenyl-substituted chromones.[17] This reaction is highly effective for the vinylation of aryl halides and provides stereoselective access to (E)-alkenes.
[18]

General Reaction Scheme:



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Caption: Heck C-C bond formation.

Generalized Experimental Protocol: Heck Reaction

- Setup: Combine **3-bromo-6-fluorochromone** (1.0 equiv.), the alkene (1.5 equiv.), a palladium catalyst like palladium(II) acetate [Pd(OAc)₂] (0.01-0.05 equiv.), an optional phosphine ligand (e.g., PPh₃, 0.02-0.10 equiv.), and a base (e.g., triethylamine, 2.0 equiv.) in a sealable reaction vessel.
- Solvent Addition: Add a polar aprotic solvent such as DMF or acetonitrile.
- Reaction: Seal the vessel and heat the mixture to 80-120°C with stirring for 6-24 hours. Monitor the reaction's progress by TLC.

- Work-up: Cool the reaction to room temperature. Dilute with water and extract several times with an organic solvent (e.g., ethyl acetate).
- Purification: Wash the combined organic extracts with water and brine, dry over anhydrous Na_2SO_4 , and concentrate in vacuo. Purify the crude product by silica gel column chromatography.

Summary of Reaction Conditions

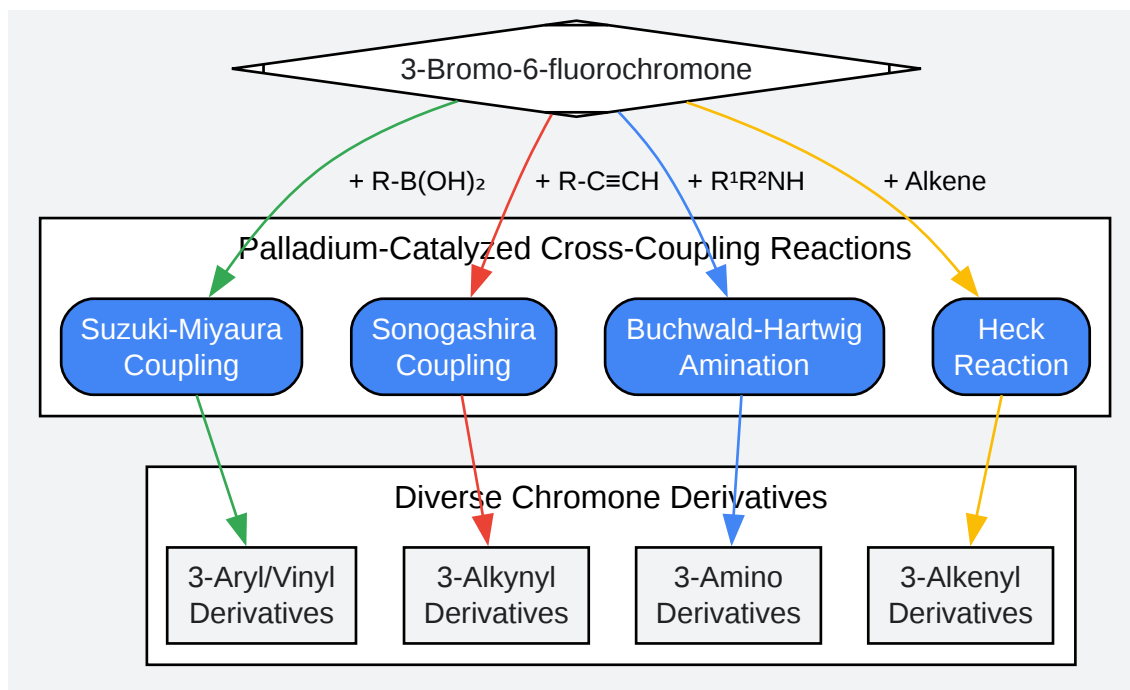
The following table summarizes typical conditions for the key transformations. Note that conditions should be optimized for specific substrates.

Reaction	Catalyst System	Base	Solvent	Temperature (°C)	Typical Yields
Suzuki-Miyaura	$\text{Pd}(\text{PPh}_3)_4$ or $\text{Pd}(\text{OAc})_2/\text{Lig}$ and	K_2CO_3 , Cs_2CO_3	Toluene/ H_2O , Dioxane	80-110	70-95%
Sonogashira	$\text{PdCl}_2(\text{PPh}_3)_2$ / CuI	Et_3N , DIPEA	THF, DMF	25-60	65-90%
Buchwald-Hartwig	$\text{Pd}_2(\text{dba})_3$ / Ligand (e.g., BINAP)	NaO^tBu , K_3PO_4	Toluene, Dioxane	80-110	60-85%
Heck	$\text{Pd}(\text{OAc})_2$ / Ligand (e.g., PPh_3)	Et_3N , NaOAc	DMF, ACN	80-120	50-80%

Yields are estimates based on similar transformations reported in the literature and may vary.

Synthetic Utility Workflow

The following diagram illustrates how **3-bromo-6-fluorochromone** serves as a central hub for generating molecular diversity.



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Caption: Synthetic pathways from **3-bromo-6-fluorochromone**.

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